molecular formula C13H18N2O2 B14184661 N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide CAS No. 922527-11-5

N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide

Cat. No.: B14184661
CAS No.: 922527-11-5
M. Wt: 234.29 g/mol
InChI Key: WKMYKZNBNHDKOV-UHFFFAOYSA-N
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Description

N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide is a synthetic organic compound featuring a pyridine core substituted at the 3-position with a 2-oxopropyl group and at the 2-position with a carboxamide moiety bearing a bulky tert-butyl substituent.

Properties

CAS No.

922527-11-5

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-tert-butyl-3-(2-oxopropyl)pyridine-2-carboxamide

InChI

InChI=1S/C13H18N2O2/c1-9(16)8-10-6-5-7-14-11(10)12(17)15-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,17)

InChI Key

WKMYKZNBNHDKOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(N=CC=C1)C(=O)NC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2. Another method involves the condensation of carboxylic acids with tert-butyl amines using condensing agents like 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned methods. The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the formation of ergosterol in fungal cells, thereby exerting antifungal effects . The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

S-(2-Oxopropyl)-CoA

Structural and Functional Differences

  • Core Structure : Unlike N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide, S-(2-oxopropyl)-CoA is a Coenzyme A (CoA) derivative where the 2-oxopropyl group is linked to the sulfhydryl group of CoA via a methylene bridge .
  • Enzymatic Interaction: The methylene group in S-(2-oxopropyl)-CoA renders it nonhydrolyzable, enabling competitive inhibition of acetyl-CoA-dependent enzymes. Hydrophobic interactions between its methylene group and residues Met-108/Ala-110 in enzyme active sites stabilize binding .
  • Biological Role : Acts as a mechanistic probe for acetyltransferase enzymes, while N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide lacks documented CoA-mediated enzymatic activity.

Table 1: Key Differences

Feature N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide S-(2-Oxopropyl)-CoA
Core Scaffold Pyridine-carboxamide Coenzyme A derivative
Functional Group tert-Butyl carboxamide Thioester-linked 2-oxopropyl
Enzymatic Activity Not reported Competitive inhibitor
Hydrophobic Interactions Likely with tert-butyl group Mediated by methylene bridge

8α-(2-Oxopropyl)-erythraline

Structural and Functional Differences

  • Core Structure : 8α-(2-Oxopropyl)-erythraline is a natural alkaloid derivative of erythraline, with a 2-oxopropyl group at the 8α position of its polycyclic framework .
  • Physicochemical Properties :
    • Exhibits UV absorption maxima at 201, 238, and 289 nm, indicating conjugated π-systems absent in the pyridine-based target compound .
    • IR spectrum shows a carbonyl stretch at 1712 cm⁻¹, comparable to the ketone in N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide, but lacks the pyridine ring’s aromatic vibrations .
  • Biological Relevance : As a natural product, 8α-(2-oxopropyl)-erythraline may have evolved for specific ecological or pharmacological roles, whereas the synthetic pyridine-carboxamide derivative is tailored for stability and steric bulk.

Table 2: Comparative Spectral Data

Property N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide 8α-(2-Oxopropyl)-erythraline
UV λmax (nm) Not reported 201, 238, 289
IR νmax (cm⁻¹) ~1700 (ketone) 1712 (ketone), 1480, 1423
Molecular Formula C₁₃H₁₈N₂O₂ (estimated) C₂₁H₂₃NO₄

General Trends in 2-Oxopropyl-Containing Compounds

  • Reactivity : The 2-oxopropyl group is a common motif in enzyme inhibitors and natural products. Its ketone moiety may participate in hydrogen bonding or nucleophilic reactions, while the methylene bridge (in CoA analogs) or aromatic substitution (in pyridine derivatives) modulates steric and electronic effects.
  • Biological Targeting: CoA derivatives (e.g., S-(2-oxopropyl)-CoA) target acetyltransferase active sites . Alkaloids like 8α-(2-oxopropyl)-erythraline may interact with neurotransmitter receptors or ion channels .

Research Implications and Limitations

  • Knowledge Gaps: Direct mechanistic or pharmacological studies on N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide are absent in the reviewed literature. Comparisons rely on structural analogs and theoretical principles.
  • Future Directions: Synthesis and testing of this compound in enzyme inhibition assays (e.g., kinases, acetyltransferases) could clarify its bioactivity.

Biological Activity

N-tert-Butyl-3-(2-oxopropyl)pyridine-2-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a tert-butyl group and an oxopropyl moiety, which contributes to its pharmacological properties. The structural formula can be represented as follows:

N tert Butyl 3 2 oxopropyl pyridine 2 carboxamide\text{N tert Butyl 3 2 oxopropyl pyridine 2 carboxamide}

Research indicates that compounds within the pyridine class often exhibit diverse biological activities, including anticancer, antibacterial, and neuroprotective effects. The mechanism of action typically involves interactions with specific biological targets such as enzymes or receptors, leading to cellular responses that can inhibit tumor growth or bacterial proliferation.

Biological Activity Overview

  • Anticancer Activity :
    • Various studies have demonstrated the potential of pyridine derivatives in inhibiting cancer cell proliferation. For instance, compounds similar to this compound have shown significant activity against different cancer cell lines, including breast and prostate cancer cells.
    • A notable study reported that pyridine derivatives could induce apoptosis in cancer cells through caspase activation and cell cycle arrest mechanisms .
  • Antibacterial Properties :
    • The compound may also possess antibacterial activity. Research has highlighted the efficacy of similar compounds in inhibiting biofilm formation in uropathogenic Escherichia coli, suggesting that this compound could be explored for its potential in treating bacterial infections .
  • Neuroprotective Effects :
    • Some derivatives have been evaluated for their neuroprotective properties, showing promise in models of neurodegenerative diseases. These effects are often attributed to the modulation of neurotransmitter systems or reduction of oxidative stress .

Case Studies and Experimental Data

StudyCompoundCell LineIC50 (µM)Effect
1N-tert-butyl derivativePC-3 (prostate)1.54Anticancer
2Similar compoundA549 (lung)3.36Anticancer
3OxazolonesSH-SY5Y (neuroblastoma)64 nMNeuroprotective
4Pyridine derivativeUTI89 (E. coli)Low µMAntibacterial

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyridine ring can significantly influence potency and selectivity against specific targets.

Key Findings from SAR Studies

  • Substituents at the 3-position of the pyridine ring enhance anticancer activity.
  • The presence of a bulky tert-butyl group may improve solubility and permeability, facilitating better bioavailability.
  • Variations in the oxopropyl moiety can lead to altered interaction profiles with biological targets, impacting efficacy.

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